molecular formula C8H16Cl2N4O B2415390 (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride CAS No. 2551116-83-5

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride

Cat. No.: B2415390
CAS No.: 2551116-83-5
M. Wt: 255.14
InChI Key: UGJNCXZCPGYNLO-UHFFFAOYSA-N
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Description

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, a triazole ring, and a methanol group, making it a versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Click Chemistry: The triazole ring is often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Formation of piperidin-4-yltriazol-4-ylcarboxylic acid.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is unique due to the presence of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

(1-piperidin-4-yltriazol-4-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;;/h5,8-9,13H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJNCXZCPGYNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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